molecular formula C15H19N3O4 B2443804 N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide CAS No. 2309551-37-7

N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

Cat. No.: B2443804
CAS No.: 2309551-37-7
M. Wt: 305.334
InChI Key: IWMLDLKRFBJLOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide (CAS 2309551-37-7) is a chemical compound with a molecular formula of C15H19N3O4 and a molecular weight of 305.33 g/mol . This pyrazole-4-carboxamide derivative features a complex structure that incorporates both a tetrahydrobenzofuran moiety and a methylated pyrazole ring, making it a molecule of significant interest in medicinal chemistry and drug discovery research . The structural motifs present in this compound, particularly the benzofuran and pyrazole groups, are commonly investigated for their potential biological activities. Related tricyclic compounds and pyrazole carboxamides have been explored in scientific literature for their utility as protein kinase inhibitors, which are crucial in the study of various disease pathways . Furthermore, heterocyclic compounds with similar structural features are actively researched for their potential as inhibitors of other biological targets, such as glycosidases, indicating a broad scope of application in developing therapies for neurodegenerative diseases and other conditions . Researchers can utilize this compound as a key intermediate or building block in the synthesis of more complex molecules, or as a reference standard in bio-screening assays. Its defined structure, characterized by identifiers including InChIKey IWMLDLKRFBJLOB-UHFFFAOYSA-N and a polar surface area of 89.5 Ų, provides a foundation for structure-activity relationship (SAR) studies . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[(4-hydroxy-6,7-dihydro-5H-1-benzofuran-4-yl)methyl]-3-methoxy-1-methylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O4/c1-18-8-10(14(17-18)21-2)13(19)16-9-15(20)6-3-4-12-11(15)5-7-22-12/h5,7-8,20H,3-4,6,9H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWMLDLKRFBJLOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)NCC2(CCCC3=C2C=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a complex organic compound that has garnered attention for its potential therapeutic applications. The unique structural features of this compound, particularly the presence of the tetrahydrobenzofuran moiety and the pyrazole ring, suggest diverse biological activities. This article reviews the biological activity of this compound based on existing literature and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H20N2O4C_{16}H_{20}N_{2}O_{4} with a molecular weight of approximately 304.35 g/mol. The compound includes significant functional groups such as hydroxyl (-OH), methoxy (-OCH₃), and carboxamide (-CONH₂), which are known to enhance its reactivity and interaction with biological targets.

Anti-inflammatory Effects

Compounds containing tetrahydrobenzofuran structures have been reported to exhibit anti-inflammatory properties. Research indicates that derivatives of tetrahydrobenzofuran can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) which are critical in inflammatory pathways.

Neuroprotective Properties

The neuroprotective potential of this compound is attributed to its ability to modulate oxidative stress and apoptosis in neuronal cells. Studies have shown that similar compounds can protect against neurodegenerative diseases by reducing neuroinflammation and promoting neuronal survival.

Antiproliferative Activity

Recent investigations have highlighted the antiproliferative effects of related compounds against various cancer cell lines. For instance, derivatives with similar structures have demonstrated significant inhibition of cell growth in breast cancer (MCF-7) and colon cancer (HCT116) cell lines with IC50 values in the micromolar range . This suggests that this compound may also possess similar anticancer properties.

The mechanisms through which this compound exerts its biological effects may involve:

  • Inhibition of Enzymatic Activity : The carboxamide group may facilitate interactions with enzymes involved in inflammatory pathways.
  • Antioxidant Activity : The hydroxyl group can scavenge free radicals, mitigating oxidative stress.
  • Receptor Modulation : The compound may interact with various receptors involved in cell signaling pathways related to inflammation and cancer progression.

Case Studies

A study focusing on related tetrahydrobenzofuran derivatives highlighted their effectiveness in reducing inflammation in animal models. The compounds were administered at varying doses, demonstrating a dose-dependent response in reducing edema and inflammatory markers .

Another investigation assessed the antiproliferative effects of similar carboxamide derivatives against several cancer cell lines. The results indicated that specific modifications to the structure significantly enhanced cytotoxicity against MCF-7 cells .

Q & A

Q. Q1: What are the recommended synthetic routes for N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves multi-step reactions, including cyclization of tetrahydrobenzofuran derivatives and coupling with pyrazole-carboxamide precursors. Key steps include:

  • Cyclization : Use of POCl₃ in DMF at 0°C to form tetrahydrobenzofuran intermediates, followed by controlled heating (e.g., 90°C) to stabilize the hydroxyl group .
  • Coupling : Amide bond formation via carbodiimide-mediated reactions (e.g., EDCI/HOBt) under nitrogen to prevent hydrolysis .
  • Optimization : Yield improvements (70–80%) require precise stoichiometric ratios (1:1.2 for amine:carboxylic acid) and anhydrous solvents (DMF or THF). Lower yields (<50%) occur with moisture-sensitive intermediates due to side reactions .

Q. Q2: Which spectroscopic techniques are critical for confirming the structure of this compound, and what spectral markers should researchers prioritize?

Methodological Answer:

  • 1H-NMR : Key peaks include:
    • Tetrahydrobenzofuran: δ 1.8–2.2 ppm (multiplet for cyclohexyl protons), δ 4.3–4.5 ppm (hydroxy-methyl group) .
    • Pyrazole ring: δ 3.8–4.0 ppm (methoxy group), δ 3.2–3.4 ppm (N-methyl group) .
  • IR : Confirm carbonyl (C=O) stretch at 1660–1680 cm⁻¹ and hydroxyl (O-H) at 3200–3400 cm⁻¹ .
  • HPLC-PDA : Purity ≥98% with retention time consistency (±0.2 min) under reverse-phase conditions (C18 column, acetonitrile/water gradient) .

Advanced Research Questions

Q. Q3: How can researchers resolve contradictions in reported pharmacological activity data for this compound across different cell lines?

Methodological Answer:

  • Experimental Design :
    • Use standardized cell lines (e.g., ATCC-certified) with controlled passage numbers (<20) to minimize genetic drift .
    • Include positive controls (e.g., reference inhibitors) and normalize activity to cell viability (MTT assay) to isolate compound-specific effects .
  • Data Analysis :
    • Apply multivariate statistical models (e.g., PCA) to identify confounding variables (e.g., serum batch variability) .
    • Cross-validate using orthogonal assays (e.g., Western blot for target protein inhibition) to confirm mechanism .

Q. Q4: What computational strategies are effective for predicting the reactivity of this compound in novel chemical reactions?

Methodological Answer:

  • Reaction Path Search :
    • Use quantum chemical calculations (DFT at B3LYP/6-31G* level) to model transition states and activation energies for key reactions (e.g., nucleophilic substitution at the pyrazole ring) .
    • Integrate machine learning (e.g., graph neural networks) trained on reaction databases to predict regioselectivity .
  • Experimental Validation :
    • Screen predicted reactions under inert conditions (Argon) with in-situ FTIR monitoring to track intermediate formation .

Q. Q5: How can researchers optimize solubility and bioavailability without altering the core pharmacophore?

Methodological Answer:

  • Structural Modifications :
    • Introduce ionizable groups (e.g., sulfonate) at the tetrahydrobenzofuran methyl position to enhance aqueous solubility .
    • Use prodrug strategies (e.g., esterification of the hydroxy group) for pH-dependent release .
  • Formulation :
    • Test lipid-based nanoemulsions (e.g., Labrafil®) to improve intestinal absorption in preclinical models .

Q. Q6: What statistical methods are recommended for designing experiments to study structure-activity relationships (SAR) of derivatives?

Methodological Answer:

  • Design of Experiments (DoE) :
    • Apply factorial designs (e.g., 2³ factorial matrix) to vary substituents (e.g., methoxy vs. ethoxy) and assess impact on IC₅₀ .
    • Use response surface methodology (RSM) to optimize substituent combinations for maximal potency .
  • Data Interpretation :
    • Perform ANOVA with post-hoc Tukey tests to identify significant SAR trends (p < 0.05) .

Methodological Challenges and Solutions

Q. Q7: How should researchers address discrepancies in reported synthetic yields for this compound?

Methodological Answer:

  • Root-Cause Analysis :
    • Compare solvent purity (HPLC-grade vs. technical-grade) and drying protocols (molecular sieves vs. inert gas sparging) across studies .
    • Replicate reactions with strict moisture control (Schlenk line) to isolate environmental variables .
  • Reporting Standards :
    • Adhere to RSC guidelines for reporting yields (isolated vs. crude) and characterization data .

Q. Q8: What advanced analytical techniques are required to characterize degradation products under accelerated stability conditions?

Methodological Answer:

  • LC-HRMS : Identify degradation products (e.g., hydrolyzed amide bonds) with ppm-level mass accuracy .
  • NMR Cryoprobe : Detect trace impurities (<0.1%) in stability samples stored at 40°C/75% RH for 4 weeks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.